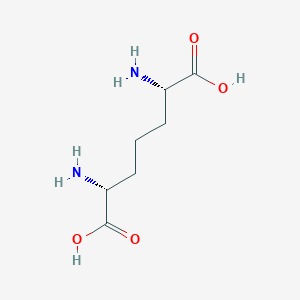

meso-2,6-Diaminopimelic acid

Description

Properties

IUPAC Name |

(2S,6R)-2,6-diaminoheptanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKMEZVLHJARHF-SYDPRGILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@H](C(=O)O)N)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | Diaminopimelic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13709 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

922-54-3 | |

| Record name | Diaminopimelic acid, meso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIAMINOPIMELIC ACID, MESO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5KRL7N7GD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biochemical Core of Bacterial Persistence: An In-depth Technical Guide to meso-Diaminopimelic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meso-diaminopimelic acid (m-DAP) is a non-proteinogenic amino acid that plays a central and indispensable role in the biology of most bacteria. It is a key component of the peptidoglycan cell wall, providing structural integrity, and a crucial intermediate in the biosynthesis of L-lysine, an essential amino acid for protein synthesis.[1][2][3] The absence of the m-DAP metabolic pathway in mammals makes the enzymes involved in its synthesis and utilization highly attractive targets for the development of novel antibacterial agents.[1][4] This technical guide provides a comprehensive overview of the biochemical properties of m-DAP, including its role in cellular architecture and metabolism, its function as a signaling molecule in innate immunity, and detailed experimental protocols for its study.

Structure and Physicochemical Properties

Meso-diaminopimelic acid is a dicarboxylic acid and a diamino acid, representing an epsilon-carboxy derivative of lysine (B10760008).[5] Its unique meso stereochemistry, with two chiral centers of opposite configuration (2R, 6S), is critical for its function.

| Property | Value | Reference |

| Chemical Formula | C₇H₁₄N₂O₄ | [6] |

| Molar Mass | 190.20 g/mol | [5][6] |

| Appearance | White to faint beige powder | [7] |

| Melting Point | 295 °C | [5] |

| Boiling Point | 426.7 °C | [5] |

| Density | 1.344 g/mL | [5] |

| IUPAC Name | (2R,6S)-2,6-Diaminoheptanedioic acid | [5] |

Role in Bacterial Cell Wall Structure

In the majority of Gram-negative bacteria and some Gram-positive bacteria, m-DAP is a critical component of the peptidoglycan (PGN) layer of the cell wall.[2][4] It is located at the third position of the pentapeptide stem that cross-links the glycan chains of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM).[4] These cross-links, often between the D-alanine at position four of one peptide stem and the m-DAP at position three of an adjacent stem, are essential for maintaining the shape and osmotic stability of the bacterial cell.[2][4] The enzyme UDP-N-acetylmuramoylalanyl-D-glutamyl-2,6-meso-diaminopimelate ligase (MurE) is responsible for incorporating m-DAP into the PGN precursor.[3][8]

The Lysine Biosynthesis Pathway: A Central Metabolic Hub

Meso-DAP is the penultimate precursor in the diaminopimelic acid (DAP) pathway, the primary route for L-lysine biosynthesis in bacteria, archaea, plants, and algae.[1][9] This pathway starts from aspartate and involves several enzymatic steps.[9] There are four main variations of the DAP pathway that converge at the formation of m-DAP: the succinylase, acetylase, dehydrogenase, and aminotransferase pathways.[2][9] The succinylase pathway is the most common in bacteria.[1][9]

The final step in lysine biosynthesis is the decarboxylation of m-DAP to L-lysine, a reaction catalyzed by the enzyme diaminopimelate decarboxylase (DAPDC or LysA).[9][10]

Lysine Biosynthesis Pathway (Succinylase Variant)

References

- 1. A simple chromatographic route for the isolation of meso diaminopimelic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dimerization of Bacterial Diaminopimelate Epimerase Is Essential for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A spectrophotometric assay for meso-diaminopimelate decarboxylase and L-alpha-amino-epsilon-caprolactam hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. l-Ala-γ-d-Glu-meso-diaminopimelic Acid (DAP) Interacts Directly with Leucine-rich Region Domain of Nucleotide-binding Oligomerization Domain 1, Increasing Phosphorylation Activity of Receptor-interacting Serine/Threonine-protein Kinase 2 and Its Interaction with Nucleotide-binding Oligomerization Domain 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetics of uptake and incorporation of meso-diaminopimelic acid in different Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. researchgate.net [researchgate.net]

- 9. L-Ala-γ-D-Glu-meso-diaminopimelic acid (DAP) interacts directly with leucine-rich region domain of nucleotide-binding oligomerization domain 1, increasing phosphorylation activity of receptor-interacting serine/threonine-protein kinase 2 and its interaction with nucleotide-binding oligomerization domain 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

The Discovery and History of Diaminopimelic Acid: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminopimelic acid (DAP) is a non-proteinogenic amino acid that plays a central role in the biology of many bacteria. As a key component of the peptidoglycan cell wall, particularly in Gram-negative bacteria, and a crucial intermediate in the biosynthesis of lysine (B10760008), DAP has become a significant focus of research in microbiology and a promising target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the discovery, history, and biochemical significance of diaminopimelic acid, with a focus on the experimental methodologies and quantitative data that have shaped our understanding of this unique molecule.

Discovery and Early History

The story of diaminopimelic acid begins in the mid-20th century, a period of intense discovery in microbial biochemistry. The initial identification of this novel amino acid is credited to the pioneering work of E. Work.

In 1951, Work reported the isolation of a previously unknown amino acid from acid hydrolysates of the bacteria Corynebacterium diphtheriae and Mycobacterium tuberculosis.[1][2] This substance was identified using paper chromatography, where it appeared as a distinct spot separate from the commonly known amino acids.[1] A key early observation was that the isolated compound was optically inactive, leading to the initial hypothesis that it was the meso isomer, a molecule with two asymmetric centers resulting in internal compensation of optical rotation.[3]

Subsequent research in the early 1950s by Work and her collaborators, as well as other groups, confirmed the widespread, yet not universal, presence of DAP in bacteria.[3] It was notably absent in yeasts, fungi, and animal tissues, highlighting its potential as a unique bacterial marker.[1] The link between DAP and lysine biosynthesis was established through studies of Escherichia coli mutants that required lysine for growth. These mutants were found to accumulate DAP, suggesting it was a precursor in the lysine biosynthetic pathway.[3]

Structural Elucidation and Stereochemistry

Diaminopimelic acid is a seven-carbon dicarboxylic acid with two amino groups at the 2 and 6 positions. The presence of two chiral centers gives rise to three stereoisomers: LL-DAP, DD-DAP, and the internally compensated, optically inactive meso-DAP.

The definitive proof of the structure and the characterization of its stereoisomers were achieved through a combination of chemical degradation, synthesis, and enzymatic assays. Early studies relied on the differential activity of enzymes on the various isomers. For instance, L-amino acid oxidase was used to probe the stereochemistry, and the discovery of diaminopimelic acid decarboxylase, an enzyme that converts DAP to lysine, was a pivotal step.[3][4]

The final confirmation of the isomeric forms of naturally occurring DAP was made possible by the resolution of synthetic diaminopimelic acid, which provided authentic reference standards for each isomer.[3] This allowed researchers to definitively identify the specific isomers present in different bacterial species through direct comparison.

Distribution of Diaminopimelic Acid in Bacteria

The presence and specific isomer of diaminopimelic acid are important chemotaxonomic markers in bacteria. Generally, meso-DAP is a characteristic component of the peptidoglycan in all Gram-negative bacteria and some Gram-positive bacteria, such as Bacillus species.[2][5] In contrast, most Gram-positive cocci and some other Gram-positive rods utilize L-lysine directly for cross-linking their peptidoglycan and therefore lack DAP. The LL-isomer is primarily found as a biosynthetic intermediate.[3]

| Bacterial Group | Predominant DAP Isomer in Peptidoglycan | Reference(s) |

| Most Gram-negative bacteria | meso-DAP | [2][5][6] |

| Mycobacterium species | meso-DAP | [6] |

| Bacillus species | meso-DAP | [2][7] |

| Clostridium species | meso-DAP or L-lysine | [3] |

| Gram-positive cocci | L-lysine (DAP is absent) | [8] |

| Actinomycetales | LL-DAP or meso-DAP | [1] |

The Diaminopimelic Acid Biosynthetic Pathway

The biosynthesis of DAP is a critical metabolic pathway in bacteria, starting from aspartate. There are several variations of the pathway, but they all converge on the production of LL-diaminopimelate, which is then epimerized to meso-diaminopimelate. The meso-DAP can then be either incorporated into peptidoglycan or decarboxylated to form L-lysine. The main variations in the pathway are the succinylase, acetylase, and dehydrogenase pathways. The succinylase pathway is the most common.

// Nodes for substrates/products Aspartate [label="L-Aspartate"]; ASA [label="L-Aspartate-semialdehyde"]; THDPA [label="Tetrahydrodipicolinate"]; Succinyl_KAP [label="N-Succinyl-2-amino-6-ketopimelate"]; Succinyl_DAP [label="N-Succinyl-LL-DAP"]; LL_DAP [label="LL-Diaminopimelate", fillcolor="#FBBC05", fontcolor="#202124"]; meso_DAP [label="meso-Diaminopimelate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lysine [label="L-Lysine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Peptidoglycan [label="Peptidoglycan", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes for enzymes DapA [label="DapA", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; DapB [label="DapB", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; DapD [label="DapD", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; DapC [label="DapC", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; DapE [label="DapE", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; DapF [label="DapF", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; LysA [label="LysA", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Aspartate -> ASA [label="Multiple Steps"]; ASA -> THDPA [label="Pyruvate"]; THDPA -> DapA [style=invis]; DapA -> ASA [style=invis]; THDPA -> Succinyl_KAP [dir=none]; Succinyl_KAP -> DapD [style=invis]; DapD -> THDPA [style=invis]; Succinyl_KAP -> Succinyl_DAP [dir=none]; Succinyl_DAP -> DapC [style=invis]; DapC -> Succinyl_KAP [style=invis]; Succinyl_DAP -> LL_DAP [dir=none]; LL_DAP -> DapE [style=invis]; DapE -> Succinyl_DAP [style=invis]; LL_DAP -> meso_DAP [dir=none]; meso_DAP -> DapF [style=invis]; DapF -> LL_DAP [style=invis]; meso_DAP -> Lysine [dir=none]; Lysine -> LysA [style=invis]; LysA -> meso_DAP [style=invis]; meso_DAP -> Peptidoglycan;

// Enzyme labels on edges edge [color="#4285F4", fontcolor="#202124"]; ASA -> THDPA [label=" DapA"]; THDPA -> Succinyl_KAP [label=" DapB"]; Succinyl_KAP -> Succinyl_DAP [label=" DapD"]; Succinyl_DAP -> LL_DAP [label=" DapC"]; LL_DAP -> meso_DAP [label=" DapE"]; meso_DAP -> Lysine [label=" DapF"]; meso_DAP -> Peptidoglycan [label=" LysA"]; } caption="The Succinylase Pathway of Diaminopimelic Acid and Lysine Biosynthesis."

Kinetic Parameters of Key Enzymes

The enzymes of the DAP pathway are attractive targets for the development of new antibiotics. Understanding their kinetic properties is crucial for designing effective inhibitors. The table below summarizes the kinetic parameters for DAP epimerase (DapF) from different organisms.

| Enzyme Source | Km for LL-DAP (mM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference(s) |

| Anabaena sp. | 0.15 ± 0.02 | 1.3 ± 0.04 | 8700 | [9] |

| Arabidopsis thaliana | 0.14 ± 0.02 | 1.1 ± 0.03 | 7900 | [9] |

| Haemophilus influenzae | 1.3 ± 0.2 | 200 | 154000 | [10] |

| Corynebacterium glutamicum | 0.27 ± 0.02 | 0.29 ± 0.01 | 1100 | [9] |

Key Experimental Protocols

Isolation of Diaminopimelic Acid from Bacterial Cells (Classical Method)

This protocol is a synthesized representation of the methods used in the 1950s for the initial isolation of DAP.

Methodology:

-

Cell Culture and Harvest: Grow the bacterial strain of interest (e.g., Corynebacterium diphtheriae) in a suitable liquid medium to a high cell density. Harvest the cells by centrifugation and wash with saline or buffer to remove residual media components.

-

Acid Hydrolysis: Resuspend the cell pellet in 6 M hydrochloric acid. Heat the suspension at approximately 110°C for 18-24 hours to hydrolyze proteins and peptidoglycan, releasing the constituent amino acids.

-

Removal of Humins: After hydrolysis, the dark-colored solution is filtered or centrifuged to remove insoluble material known as humins. The supernatant is then typically decolorized with activated charcoal.

-

Neutralization and Desalting: The acidic hydrolysate is neutralized. Early methods used electrodialysis for desalting, a technique that separates charged molecules from uncharged and smaller ions based on their movement in an electric field.[3]

-

Ion-Exchange Chromatography: The desalted amino acid mixture is applied to a cation-exchange chromatography column (e.g., Zeocarb 225).[3] The amino acids are then eluted using a gradient of increasing acid or ammonia (B1221849) concentration.

-

Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of DAP using paper chromatography. The fractions containing DAP are pooled.

-

Crystallization: The pooled fractions are concentrated, and DAP is crystallized, often by the addition of an alcohol. The optical rotation of the crystalline product is measured to assess the isomeric composition.

Kinetic Analysis of DAP Epimerase (DapF) by Coupled Enzyme Assay

This protocol describes a common method for determining the kinetic parameters of DAP epimerase.

Principle:

The conversion of LL-DAP to meso-DAP by DapF is monitored by coupling the reaction to a second enzyme, DAP dehydrogenase. This enzyme specifically uses meso-DAP as a substrate and reduces NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH production is directly proportional to the activity of DapF, provided that DAP dehydrogenase is present in excess.

Methodology:

-

Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:

-

Buffer (e.g., 200 mM Tris-HCl, pH 8.0)

-

Varying concentrations of the substrate, LL-DAP

-

A saturating concentration of NADP+

-

An excess of purified DAP dehydrogenase

-

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified DapF enzyme to the reaction mixture.

-

Spectrophotometric Monitoring: Immediately place the cuvette in a spectrophotometer and monitor the change in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots. Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation using non-linear regression software.

Significance in Drug Development

The absence of the DAP biosynthetic pathway in mammals makes it an ideal target for the development of novel antibacterial agents with potentially low host toxicity.[5] Enzymes in this pathway, such as DAP epimerase (DapF) and N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), are essential for bacterial survival, and their inhibition can disrupt both cell wall synthesis and lysine production.[9][11]

The detailed understanding of the structure and function of these enzymes, gained through the types of experiments described in this guide, is critical for structure-based drug design. The development of potent and specific inhibitors of the DAP pathway represents a promising strategy to combat the growing threat of antibiotic-resistant bacteria.

Conclusion

From its initial discovery as an unknown spot on a paper chromatogram to its current status as a key target for novel antibiotics, diaminopimelic acid has been a subject of intense scientific inquiry for over seven decades. The historical journey of DAP research, marked by meticulous experimental work, has not only illuminated fundamental aspects of bacterial physiology but has also paved the way for new therapeutic strategies. For researchers and drug development professionals, a deep understanding of this history and the experimental foundations upon which it is built is invaluable for future innovation in the fight against infectious diseases.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. scispace.com [scispace.com]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. en.wikipedia.org [en.wikipedia.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 10. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

The Absence of Meso-Diaminopimelic Acid and the Essential Role of L-Lysine in the Cell Walls of Pseudomurein-Containing Archaea

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 18, 2025

Executive Summary

Contrary to the well-established role of meso-diaminopimelic acid (meso-DAP) as a key cross-linking amino acid in the peptidoglycan of many bacteria, this technical guide confirms the definitive absence of meso-DAP in the cell walls of archaea. Instead, within the archaeal orders of Methanobacteriales and Methanopyrales, a structural analogue to bacterial peptidoglycan, known as pseudomurein, utilizes L-lysine for its peptide cross-links. This fundamental difference in cell wall composition presents a unique opportunity for the development of highly specific antimicrobial agents targeting these methanogenic archaea. This guide provides a comprehensive overview of the structure of pseudomurein, the crucial function of L-lysine in its architecture, the biosynthetic pathway responsible for L-lysine production in these organisms, and detailed experimental protocols for the analysis of these unique cell wall structures.

Introduction: A Paradigm Shift from Meso-DAP to L-Lysine in Archaeal Cell Wall Architecture

The structural integrity of prokaryotic cells is largely maintained by a rigid cell wall. In the bacterial domain, this wall is predominantly composed of peptidoglycan (also known as murein), a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) cross-linked by short peptides. A central component of these peptides in most Gram-negative bacteria and some Gram-positive bacteria is meso-diaminopimelic acid (meso-DAP), which is essential for the formation of the protective peptidoglycan sacculus.[1][2]

Archaea, however, exhibit a remarkable diversity in their cell envelope structures, with the most common being the S-layer.[3] Notably, archaea lack the canonical peptidoglycan found in bacteria.[4] A fascinating exception is found in the methanogenic orders of Methanobacteriales and Methanopyrales, which possess a cell wall polymer termed pseudomurein.[5][6] While structurally analogous to bacterial peptidoglycan in its function of providing osmotic stability, pseudomurein displays significant chemical distinctions. A critical difference, and the central focus of this guide, is the complete absence of meso-DAP in the peptide cross-bridges of pseudomurein. Instead, this role is fulfilled by the L-isomer of lysine (B10760008).[3]

This distinction is not merely a subtle biochemical variation but represents a fundamental divergence in the evolutionary strategies for cell wall construction between bacteria and these specific archaea. Understanding the intricacies of L-lysine's function and biosynthesis in pseudomurein is paramount for researchers in microbiology, biochemistry, and for professionals in drug development seeking novel, highly specific antimicrobial targets.

The Structural Composition of Pseudomurein: The Centrality of L-Lysine

Pseudomurein, like bacterial peptidoglycan, is a heteropolymer composed of glycan strands cross-linked by peptides. However, the molecular composition of these components is distinct.

2.1. The Glycan Backbone: The glycan strands of pseudomurein are composed of alternating β-(1,3)-linked N-acetyl-D-glucosamine (NAG) and N-acetyl-L-talosaminuronic acid (NAT).[1][5] This contrasts with the β-(1,4) linkages between NAG and N-acetylmuramic acid (NAM) in bacterial peptidoglycan.

2.2. The Peptide Cross-Links: The peptide side chains are attached to the NAT residues of the glycan backbone. A key feature of these peptides is that they are composed exclusively of L-amino acids, unlike the mixed D- and L-amino acid composition of bacterial peptidoglycan peptides.[3][5] The typical peptide subunit in Methanobacterium thermoautotrophicum has the sequence L-glutamyl-L-alanyl-L-lysyl-L-glutamyl-L-alanine.[7]

2.3. The Role of L-Lysine in Cross-Linking: L-lysine is the pivotal amino acid in the formation of inter-peptide bridges. The cross-linkage occurs between the ε-amino group of L-lysine in one peptide subunit and the γ-carboxyl group of L-glutamic acid in an adjacent peptide subunit.[8] This creates a robust, three-dimensional network that encases the cell. The molar ratio of the components of the undecaprenyl pyrophosphate activated disaccharide pentapeptide precursor in Methanobacterium thermoautotrophicum has been determined to be N-acetylglucosamine: N-acetyltalosaminuronic acid: alanine: glutamic acid: lysine in a 1:1:2:2:1 ratio.[9]

Table 1: Comparative Amino Acid Composition of Pseudomurein Peptide Subunits

| Archaeal Species | Phylum | Key Amino Acids in Peptide Subunit | Molar Ratio (relative to Lysine) | Citation(s) |

| Methanobacterium thermoautotrophicum | Euryarchaeota | L-Glutamic acid, L-Alanine, L-Lysine | Glu:Ala:Lys ≈ 2:2:1 (in precursor) | [7][9] |

| Methanopyrus kandleri | Euryarchaeota | L-Glutamic acid, L-Alanine, L-Lysine | Not explicitly quantified, but presence confirmed. | [3] |

Note: Quantitative data on the precise molar ratios in the mature pseudomurein of various species is limited. The provided ratio for M. thermoautotrophicum is for the lipid-activated precursor.

The Biosynthesis of L-Lysine in Pseudomurein-Containing Archaea

The synthesis of L-lysine in methanogens possessing pseudomurein, such as Methanothermobacter thermautotrophicus, proceeds via a variant of the diaminopimelate (DAP) pathway, culminating in L-lysine instead of meso-DAP.[7][10] This pathway is of significant interest as it contains enzymes that are absent in humans, making them potential drug targets.

A key enzyme in this pathway is L,L-diaminopimelate aminotransferase (DapL) .[7][10] This enzyme catalyzes the conversion of tetrahydrodipicolinate directly to L,L-diaminopimelate, a precursor to L-lysine.[7] The gene encoding this enzyme in M. thermautotrophicus (MTH0052) has been shown to complement an E. coli mutant deficient in DAP synthesis.[10] The subsequent steps involve the conversion of L,L-diaminopimelate to L-lysine.

The overall biosynthetic pathway, starting from aspartate, involves a series of enzymatic reactions that are homologous to those found in the bacterial DAP pathway, but with adaptations that lead to the production of L-lysine for incorporation into pseudomurein.

Enzymes Involved in Pseudomurein Peptide Synthesis and Cross-Linking

The assembly of the peptide subunits and their subsequent cross-linking into the pseudomurein sacculus is a complex process involving a suite of specialized enzymes.

4.1. Peptide Ligases (pMur Ligases): Homologs of the bacterial Mur ligases (MurC, MurD, MurE, MurF), which are responsible for the sequential addition of amino acids to the NAM precursor in peptidoglycan synthesis, have been identified in pseudomurein-containing methanogens.[5][8] These archaeal counterparts, termed pMur ligases (e.g., pMurC, pMurE), are believed to catalyze the ATP-dependent ligation of the L-amino acids to form the peptide side chain of pseudomurein.[5][8]

4.2. Transpeptidation and the Role of Putative Transglutaminases: The final step in the maturation of the pseudomurein sacculus is the formation of the inter-peptide cross-links. Unlike in bacteria, where this is typically carried out by penicillin-binding proteins (PBPs) with transpeptidase activity, the mechanism in archaea appears to be different. It has been proposed that transglutaminase-like enzymes may be responsible for catalyzing the formation of the γ-glutamyl-ε-lysine isopeptide bond that cross-links the peptide subunits.[5][8] However, further experimental evidence is required to definitively confirm the identity and mechanism of the transpeptidases involved in pseudomurein synthesis.

Experimental Protocols

5.1. Isolation and Purification of Pseudomurein Sacculi

This protocol is adapted from general methods for bacterial cell wall isolation and may require optimization depending on the specific archaeal strain.

-

Cell Lysis:

-

Harvest late-exponential phase cells by centrifugation.

-

Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Lyse the cells by boiling in a final concentration of 4% SDS for 30 minutes. This step solubilizes membranes and denatures most proteins.

-

-

Removal of SDS and Cytoplasmic Components:

-

Pellet the insoluble cell wall material (sacculi) by ultracentrifugation (e.g., 100,000 x g for 30 minutes).

-

Wash the pellet repeatedly with sterile, nuclease-free water, with ultracentrifugation steps in between, until SDS is completely removed (as determined by the absence of foaming upon vortexing).

-

-

Enzymatic Digestion of Non-Pseudomurein Components:

-

Treat the washed sacculi with DNase and RNase to remove contaminating nucleic acids.

-

Subsequently, treat with a protease (e.g., trypsin or pronase) to digest any remaining proteins. The sacculi are resistant to these proteases.

-

-

Final Purification:

-

Perform several additional washes with water, followed by ultracentrifugation, to remove enzymes and digestion products.

-

The final pellet contains purified pseudomurein sacculi, which can be lyophilized for storage or used directly for analysis.

-

5.2. Quantitative Amino Acid Analysis of Pseudomurein

-

Acid Hydrolysis:

-

Place a known amount of lyophilized pseudomurein (e.g., 1-2 mg) in a hydrolysis tube.

-

Add 6 M HCl, seal the tube under vacuum, and heat at 110°C for 16-24 hours. This will hydrolyze the peptide bonds, releasing the constituent amino acids.

-

-

Derivatization:

-

After hydrolysis, remove the HCl by evaporation under a stream of nitrogen or by vacuum centrifugation.

-

Derivatize the free amino acids using a suitable reagent for HPLC or UPLC analysis, such as phenylisothiocyanate (PITC) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), following the manufacturer's instructions.

-

-

Chromatographic Separation and Quantification:

-

Separate the derivatized amino acids by reverse-phase HPLC or UPLC using a C18 column and a suitable gradient of solvents (e.g., acetate (B1210297) buffer and acetonitrile).

-

Detect the amino acids using a UV or fluorescence detector.

-

Quantify the amount of each amino acid by comparing the peak areas to those of a standard mixture of amino acids that has been subjected to the same derivatization procedure. The molar ratios of the amino acids can then be calculated.

-

Implications for Drug Development

The absence of pseudomurein and its unique L-lysine-based cross-linking mechanism in humans and most bacteria makes the biosynthetic and cross-linking enzymes of pseudomurein highly attractive targets for the development of novel, narrow-spectrum antimicrobial agents. These agents would be specifically directed against pseudomurein-containing methanogens, some of which are implicated in human gut health and various diseases. Potential targets include:

-

L-Lysine Biosynthesis Enzymes: Inhibitors of key enzymes in the archaeal L-lysine biosynthetic pathway, such as L,L-diaminopimelate aminotransferase, could block the production of this essential cell wall component.

-

pMur Ligases: Targeting the pMur ligases would prevent the assembly of the peptide side chains, leading to a weakened cell wall.

-

Transpeptidases/Transglutaminases: Identifying and inhibiting the enzymes responsible for the final cross-linking step would severely compromise the structural integrity of the pseudomurein sacculus.

Conclusion

The cell walls of pseudomurein-containing archaea represent a fascinating example of convergent evolution, where a functionally similar structure to bacterial peptidoglycan has been assembled from distinct molecular components. The complete substitution of meso-DAP with L-lysine in the peptide cross-links is a defining feature of this archaeal cell wall. A thorough understanding of the structure, biosynthesis, and enzymatic machinery involved in the formation of L-lysine-containing pseudomurein is crucial for advancing our knowledge of archaeal cell biology and for the rational design of novel therapeutics targeting these unique microorganisms. This guide provides a foundational resource for researchers and drug development professionals to explore this promising area of microbiology.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Acid Hydrolysis for the Extraction of Archaeal Core Lipids and HPLC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A reminder—peptidoglycan cell walls indeed occur in the archaeal domain, specifically in the members of Methanobacteria and Methanopyri classes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Biochemical and phylogenetic characterization of a novel diaminopimelate biosynthesis pathway in prokaryotes identifies a diverged form of LL-diaminopimelate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The amino acid sequence of the peptide moiety of the pseudomurein from Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isolation of lipid activated pseudomurein precursors from Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Archaeal pseudomurein and bacterial murein cell wall biosynthesis share a common evolutionary ancestry - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Wall: Unveiling the Diverse Functions of Meso-Diaminopimelic Acid

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Meso-diaminopimelic acid (m-DAP) is a unique amino acid long recognized as an essential cross-linking component in the peptidoglycan of most Gram-negative and some Gram-positive bacteria. This structural role has been a cornerstone of microbiology and a target for antimicrobial development. However, a growing body of evidence reveals that m-DAP and its derivatives are not mere structural scaffolds but also dynamic molecules with significant signaling and metabolic functions that extend far beyond the bacterial cell wall. This technical guide provides an in-depth exploration of these non-canonical roles of m-DAP, offering researchers, scientists, and drug development professionals a comprehensive overview of its involvement in host-pathogen interactions, bacterial physiology, and as a potential source for novel therapeutic strategies. We present quantitative data, detailed experimental methodologies, and visual pathways to facilitate a deeper understanding of m-DAP's multifaceted nature.

Introduction

For decades, the significance of meso-diaminopimelic acid in the bacterial world was thought to be confined to its critical function in maintaining the integrity of the peptidoglycan sacculus. This perception has been fundamentally challenged by discoveries highlighting its active participation in a range of biological processes. This guide delves into these functions, focusing on three key areas:

-

Innate Immune Recognition: How m-DAP acts as a potent signaling molecule to alert the host immune system to bacterial presence.

-

Bacterial Metabolism and Physiology: Its crucial role as a metabolic precursor and its involvement in complex processes like sporulation.

-

Modulation of Host-Pathogen Interactions: The subtle modifications of m-DAP that allow bacteria to evade immune detection.

Understanding these diverse functions is paramount for developing next-generation antimicrobials and immunomodulatory therapies.

The Signaling Role of m-DAP in Innate Immunity

One of the most significant discoveries regarding m-DAP is its role as a microbe-associated molecular pattern (MAMP) that is recognized by the host's innate immune system.

Recognition by the NOD1 Receptor

The primary host receptor for m-DAP-containing peptidoglycan fragments is the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[1][2][3] NOD1 is expressed in a wide variety of cells, including epithelial cells and immune cells, placing it as a key sentinel at mucosal surfaces.[2]

The minimal m-DAP-containing motif recognized by NOD1 is the dipeptide γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP).[4] The tripeptide L-Ala-γ-D-Glu-meso-diaminopimelic acid (Tri-DAP) is also a potent activator of NOD1.[2][5][6]

The NOD1 Signaling Pathway

Upon binding of iE-DAP or other m-DAP-containing ligands to the leucine-rich repeat (LRR) domain of NOD1, a conformational change is induced, leading to the recruitment of the serine/threonine kinase RIPK2 (also known as RICK).[2][4] This interaction, mediated by their respective caspase activation and recruitment domains (CARD), initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs).[3][4] This leads to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, mounting an effective innate immune response against the invading bacteria.[4][7]

Quantitative Aspects of NOD1 Activation

The interaction between m-DAP-containing ligands and NOD1 is a key determinant of the downstream inflammatory response. Quantitative data on these interactions are crucial for understanding the sensitivity of the system and for the development of NOD1-targeted therapeutics.

| Ligand/Interaction | Parameter | Value | Experimental Method |

| Tri-DAP binding to NOD1 | Kd | 34.5 µM | Surface Plasmon Resonance |

| NOD1/RICK binding | Kd | 4.13 µM | Surface Plasmon Resonance |

| NOD1/RICK binding with pre-bound Tri-DAP | Kd | 3.26 µM | Surface Plasmon Resonance |

| iE-DAP induced IL-1β, IL-6, IL-8 expression in bovine mammary epithelial cells | Effective Conc. | 10-100 ng/mL | RT-qPCR and ELISA |

| C12-iE-DAP induced IL-8 and TNF-α secretion from THP-1 cells | Effective Conc. | 2-50 µM | ELISA |

Table 1: Quantitative Data on m-DAP-Mediated NOD1 Activation. [5][8][9]

Metabolic Significance of m-DAP

Beyond its role in immunity, m-DAP is a central metabolite in bacteria, primarily as the penultimate precursor in the biosynthesis of L-lysine.

The Lysine (B10760008) Biosynthesis Pathway

Most bacteria and plants synthesize lysine via the diaminopimelate (DAP) pathway.[10][11] In this pathway, m-DAP is decarboxylated by the enzyme diaminopimelate decarboxylase (LysA) to yield L-lysine.[12] As mammals lack this pathway, the enzymes involved are attractive targets for the development of novel antibiotics.[10] There are several variations of the DAP pathway, with the succinylase and acetylase pathways being common in bacteria.[10][13]

Role in Bacterial Sporulation

In certain spore-forming bacteria, such as Bacillus species, m-DAP metabolism is intricately linked to the process of sporulation. During sporulation, there is a noticeable shift in the activity of enzymes involved in the DAP pathway. For instance, the specific activity of DAP decarboxylase in Bacillus cereus decreases significantly as sporulation commences, coinciding with the synthesis of dipicolinic acid, a major component of the spore core.[14][15] This suggests a regulatory mechanism that diverts metabolic flux away from lysine synthesis and towards the production of spore-specific molecules. Furthermore, a sporulation-specific endopeptidase that hydrolyzes γ-D-glutamyl-(L)meso-diaminopimelic acid linkages in the spore cortex has been identified in Bacillus sphaericus. This enzymatic activity is crucial for the maturation and germination of the spore.

m-DAP Modifications and Immune Evasion

Bacteria have evolved mechanisms to modify their peptidoglycan, including the m-DAP residue, to evade host immune recognition.

Amidation of m-DAP

Amidation of the carboxyl group of m-DAP is a common modification in the peptidoglycan of several bacterial species, including Bacillus subtilis and Corynebacterium glutamicum.[16][17] This modification has been shown to have a profound impact on the activity of peptidoglycan hydrolases, suggesting a role in regulating cell wall turnover.[16] More importantly, from a host-pathogen interaction perspective, amidation of m-DAP can interfere with its recognition by the NOD1 receptor. This structural alteration may serve as a strategy for pathogenic bacteria to dampen the host's innate immune response and establish a successful infection.[18]

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the non-canonical functions of m-DAP.

NOD1 Activation Assay

This assay is used to determine the ability of m-DAP or its derivatives to activate the NOD1 signaling pathway.

-

Cell Line: Human embryonic kidney (HEK293T) cells are commonly used as they do not endogenously express NOD1.

-

Principle: Cells are co-transfected with plasmids encoding human NOD1 and an NF-κB-dependent luciferase reporter. Upon activation of NOD1 by a ligand, the resulting NF-κB activation drives the expression of luciferase, which can be quantified by measuring luminescence.

-

General Protocol:

-

Seed HEK293T cells in a 96-well plate.

-

Transfect cells with NOD1 and NF-κB-luciferase reporter plasmids.

-

After 24 hours, stimulate the cells with varying concentrations of m-DAP, iE-DAP, or other test compounds.

-

Incubate for 6-8 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Normalize luciferase activity to a co-transfected control reporter (e.g., β-galactosidase) to account for transfection efficiency.

-

Determination of m-DAP Amidation

This method is used to quantify the extent of m-DAP amidation in bacterial peptidoglycan.

-

Principle: Peptidoglycan is isolated from bacterial cells and hydrolyzed into its constituent muropeptides by a muramidase (B13767233), such as mutanolysin or lysozyme. The resulting muropeptides are then separated by reverse-phase high-performance liquid chromatography (RP-HPLC) and analyzed by mass spectrometry.

-

General Protocol:

-

Grow bacterial cells to the desired growth phase and harvest by centrifugation.

-

Isolate crude cell walls by boiling in SDS, followed by washing steps.

-

Digest the purified cell walls with a muramidase to generate soluble muropeptides.

-

Separate the muropeptides by RP-HPLC.

-

Analyze the eluted fractions by mass spectrometry (e.g., LC-MS/MS) to identify and quantify amidated versus non-amidated m-DAP-containing muropeptides based on their mass-to-charge ratio.

-

Enzyme Kinetic Assays for DAP Pathway Enzymes

Kinetic analysis of enzymes in the DAP pathway is crucial for understanding their mechanism and for screening potential inhibitors.

-

Example: Diaminopimelate Decarboxylase (LysA) Assay

-

Principle: The activity of LysA can be measured by monitoring the disappearance of the substrate (m-DAP) or the appearance of the product (L-lysine). A common method involves a coupled enzyme assay.

-

General Protocol:

-

Prepare a reaction mixture containing a suitable buffer, the enzyme LysA, and the cofactor pyridoxal (B1214274) phosphate.

-

Initiate the reaction by adding varying concentrations of the substrate, m-DAP.

-

The production of lysine can be coupled to a subsequent reaction that results in a change in absorbance or fluorescence, which can be monitored spectrophotometrically over time.

-

Calculate initial reaction velocities from the linear portion of the progress curves.

-

Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation.[19]

-

-

Conclusion and Future Directions

The functions of meso-diaminopimelic acid extend far beyond its structural role in the bacterial cell wall. As a key signaling molecule in innate immunity, a central metabolic intermediate, and a target for bacterial immune evasion strategies, m-DAP is at the forefront of host-microbe interactions and bacterial physiology. The quantitative data and experimental approaches outlined in this guide provide a framework for further investigation into the multifaceted nature of this unique amino acid.

Future research should focus on:

-

Elucidating the structural basis of m-DAP recognition by NOD1 to aid in the design of specific agonists and antagonists.

-

Discovering and characterizing novel enzymes involved in m-DAP modification and their impact on bacterial pathogenesis.

-

Exploiting the DAP pathway for the development of new classes of antibiotics that are less susceptible to existing resistance mechanisms.

A deeper understanding of the diverse functions of m-DAP will undoubtedly open new avenues for the development of innovative therapies to combat infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. l-Ala-γ-d-Glu-meso-diaminopimelic Acid (DAP) Interacts Directly with Leucine-rich Region Domain of Nucleotide-binding Oligomerization Domain 1, Increasing Phosphorylation Activity of Receptor-interacting Serine/Threonine-protein Kinase 2 and Its Interaction with Nucleotide-binding Oligomerization Domain 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. L-Ala-γ-D-Glu-meso-diaminopimelic acid (DAP) interacts directly with leucine-rich region domain of nucleotide-binding oligomerization domain 1, increasing phosphorylation activity of receptor-interacting serine/threonine-protein kinase 2 and its interaction with nucleotide-binding oligomerization domain 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peptidoglycan hydrolase of an unusual cross-link cleavage specificity contributes to bacterial cell wall synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nod1 activation by bacterial iE-DAP induces maternal-fetal inflammation and preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. iE-DAP Induced Inflammatory Response and Tight Junction Disruption in Bovine Mammary Epithelial Cells via NOD1-Dependent NF-κB and MLCK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lysine biosynthesis in bacteria: a metallodesuccinylase as a potential antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 15. Diaminopimelate Decarboxylase of Sporulating Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 17. Diaminopimelic Acid Amidation in Corynebacteriales: NEW INSIGHTS INTO THE ROLE OF LtsA IN PEPTIDOGLYCAN MODIFICATION - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Exploring the Impact of Amidation Status in Meso-Diaminopimelic-Acid-Containing Disaccharide Peptidoglycan Fragments on Host Innate Immune Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

Distribution of Diaminopimelic Acid Stereoisomers in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminopimelic acid (DAP) is a non-proteinogenic amino acid crucial for the structural integrity of the bacterial cell wall and as a precursor to lysine (B10760008) in most bacteria.[1] Its presence in various stereoisomeric forms—primarily meso-diaminopimelic acid (meso-DAP), L,L-diaminopimelic acid (LL-DAP), and D,D-diaminopimelic acid (DD-DAP)—varies across different bacterial species, making it a valuable chemotaxonomic marker. Furthermore, the essential role of DAP in bacterial survival and its absence in mammals make the DAP biosynthesis pathway an attractive target for novel antibiotic development.[2][3] This guide provides an in-depth overview of the distribution of DAP stereoisomers in nature, detailed experimental protocols for their analysis, and a summary of their role in key biological pathways.

Data Presentation: Quantitative Distribution of DAP Stereoisomers

The distribution of DAP stereoisomers is a key characteristic used in bacterial classification. While qualitative presence is widely documented, quantitative data provides a more nuanced understanding of cell wall architecture and physiology. The following tables summarize the available quantitative data on the distribution of DAP stereoisomers in various bacterial species.

| Bacterial Species | Gram Staining | Total DAP Content | meso-DAP (%) | LL-DAP (%) | DD-DAP (%) | Reference(s) |

| Escherichia coli | Gram-Negative | 3.5 x 10^6 molecules/sacculus | >95% | Trace | Trace | [1] |

| Mixed Rumen Bacteria | N/A | 25.55 - 27.36 µmol/g bacterial DM | 76-81% | 19-20% | Not Detected | [4] |

| Bacillus megaterium | Gram-Positive | Not Specified | ~75% | ~18% | ~7% | [5] |

| Bacillus cereus (Strain 1) | Gram-Positive | Not Specified | ~85% | ~8% | ~7% | [5] |

| Bacillus cereus (Strain 2) | Gram-Positive | Not Specified | >95% | Trace | Trace | [5] |

Core Biological Pathways Involving Diaminopimelic Acid

DAP stereoisomers are central to two critical bacterial processes: cell wall biosynthesis and innate immune recognition.

Diaminopimelic Acid Biosynthesis Pathway

The synthesis of DAP is a multi-step enzymatic pathway that begins with L-aspartate. The final steps of this pathway involve the conversion of L,L-DAP to meso-DAP, which is then either incorporated into the peptidoglycan or decarboxylated to form L-lysine.[6]

Caption: The bacterial diaminopimelic acid (DAP) biosynthesis pathway.

Activation of the NOD1 Signaling Pathway by meso-DAP

meso-Diaminopimelic acid, particularly in the form of the peptide fragment γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), is a potent activator of the intracellular pattern recognition receptor NOD1 in mammals.[7] This recognition triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and an antimicrobial response, playing a key role in the innate immune defense against bacterial infections.[7][8]

References

- 1. Amount of peptidoglycan in cell walls of gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A simple HPLC method for analysing diaminopimelic acid diastereomers in cell walls of Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of total and separate stereoisomers of diaminopimelic acid in rumen bacteria by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Making sure you're not a bot! [mostwiedzy.pl]

- 6. Diaminopimelic acid - Wikipedia [en.wikipedia.org]

- 7. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Gut Microbiota-Derived Diaminopimelic Acid Promotes the NOD1/RIP2 Signaling Pathway and Plays a Key Role in the Progression of Severe Acute Pancreatitis [frontiersin.org]

meso-Diaminopimelic Acid (meso-DAP): An In-depth Technical Guide to its Utility as a Bacterial Biomass Biomarker

For Researchers, Scientists, and Drug Development Professionals

Introduction

meso-Diaminopimelic acid (meso-DAP) is a non-proteinogenic amino acid that serves as a unique and essential component of the peptidoglycan cell wall in most Gram-negative bacteria and some Gram-positive bacteria.[1][2] Its restricted occurrence in the bacterial kingdom, and its absence in archaea, eukaryotes (including mammals), and most fungi, makes it an excellent and specific biomarker for quantifying bacterial biomass in a variety of environmental and clinical samples.[3] Furthermore, the enzymes involved in the meso-DAP biosynthetic pathway are attractive targets for the development of novel antimicrobial agents.[4] This technical guide provides a comprehensive overview of meso-DAP as a bacterial biomass biomarker, including detailed experimental protocols, quantitative data, and visualization of relevant biochemical pathways.

Biochemical Significance of meso-DAP

meso-DAP plays a critical role in maintaining the structural integrity of the bacterial cell wall. It is incorporated into the peptide side chains of the peptidoglycan layer, where it forms cross-links between adjacent glycan strands.[2] This cross-linking provides rigidity and strength to the cell wall, protecting the bacterium from osmotic lysis. In Gram-negative bacteria, the cross-link typically forms between the D-alanine at the fourth position of one peptide chain and the meso-DAP at the third position of an adjacent chain.[5]

Beyond its structural role, meso-DAP and its derivatives, such as γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), are recognized by the host's innate immune system.[3] Specifically, these molecules are ligands for the intracellular pattern recognition receptor, nucleotide-binding oligomerization domain-containing protein 1 (NOD1), triggering a pro-inflammatory response.[3] This interaction highlights the importance of meso-DAP in host-pathogen interactions and as a potential target for immunomodulatory drugs.

Quantification of Bacterial Biomass using meso-DAP

The concentration of meso-DAP in a sample is directly proportional to the biomass of bacteria that contain this amino acid in their cell walls. This principle allows for the estimation of bacterial abundance in complex matrices.

Quantitative Data Summary

The following tables summarize quantitative data related to meso-DAP concentrations and its use as a biomarker.

| Parameter | Value | Sample Type/Organism | Reference |

| Free meso-DAP Concentration | 0.61 ± 0.02 µM | Surface Seawater | [6] |

| 0.83 ± 0.05 µM | 1000 m Deep Seawater | [6] | |

| 0.96 ± 0.01 µM | 3000 m Deep Seawater | [6] | |

| 0.93 ± 0.01 µM | 5000 m Deep Seawater | [6] | |

| Bacterial Biomass Estimation | 7.2 x 10⁶ cells/g dry weight of soil | Soil | [7] |

| Inhibition of meso-DAP Biosynthesis | 8–16 µg/mL (MIC of PMSH) | Acinetobacter baumannii | [5] |

| 64 µg/mL (MIC of PMSH) | Pseudomonas aeruginosa | [5] | |

| 64–128 µg/mL (MIC of PMSH) | Escherichia coli | [5] |

Note: MIC = Minimum Inhibitory Concentration; PMSH is an inhibitor of meso-DAP biosynthesis.

| Bacterial Group | meso-DAP Presence in Peptidoglycan | Representative Genera |

| Gram-negative Bacteria | Present | Escherichia, Pseudomonas, Salmonella, Acinetobacter |

| Gram-positive Bacteria | Present in some | Bacillus, Clostridium, Mycobacterium |

| Absent in most | Staphylococcus, Streptococcus, Enterococcus | |

| Archaea | Absent | N/A |

| Eukaryotes | Absent | N/A |

Experimental Protocols

Accurate quantification of meso-DAP requires robust and validated experimental procedures. The following sections detail the key steps from sample preparation to analysis.

Sample Preparation and Hydrolysis

The first crucial step is the liberation of meso-DAP from the peptidoglycan matrix through acid hydrolysis.

Protocol for Bacterial Cell Pellets, Tissues, and Clinical Samples (e.g., Serum):

-

Sample Collection: Collect bacterial cell pellets by centrifugation. For tissues, homogenize a known weight of the sample. For serum, use a defined volume.

-

Washing: Wash the pellet or homogenized tissue twice with deionized water to remove contaminants.

-

Hydrolysis:

-

Add 6 M HCl to the sample in a hydrolysis tube. A common ratio is 1 ml of 6 M HCl per 10 mg of dry cell weight.

-

Seal the tube under nitrogen to prevent oxidation.

-

Heat the sample at 100-110°C for 16-24 hours.

-

-

Acid Removal: After hydrolysis, cool the sample and remove the HCl. This can be achieved by:

-

Evaporation under a stream of nitrogen gas at 60-70°C.

-

Lyophilization (freeze-drying).

-

-

Reconstitution: Reconstitute the dried hydrolysate in a known volume of HPLC-grade water or a suitable buffer for analysis.

Protocol for Soil and Sediment Samples:

-

Sieving and Weighing: Sieve the soil sample to remove large debris and weigh a representative amount (e.g., 1-5 g).

-

Pre-treatment (Optional): For soils with high organic matter, a pre-extraction with a solvent like acetone (B3395972) may be necessary to remove interfering lipids.

-

Hydrolysis:

-

Add 6 M HCl to the soil sample (e.g., 10 ml per gram of soil).

-

Reflux the mixture at 105°C for 12-18 hours.

-

-

Filtration: After cooling, filter the hydrolysate to remove soil particles.

-

Acid Removal and Reconstitution: Follow steps 4 and 5 from the protocol for biological samples.

Analytical Quantification

meso-DAP can be quantified using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) being the most common.

A. HPLC with Pre-column Derivatization and Fluorescence Detection

This is a sensitive and widely used method for amino acid analysis.

-

Derivatization:

-

meso-DAP, being a primary amine, can be derivatized with reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative.[8][9]

-

Reagent Preparation:

-

Borate (B1201080) Buffer (0.4 M, pH 10.4): Dissolve boric acid in water and adjust the pH with NaOH.

-

OPA Reagent: Dissolve OPA in methanol (B129727) and add the thiol. This reagent is light-sensitive and should be prepared fresh.

-

-

Reaction: Mix the sample hydrolysate with the OPA reagent and borate buffer. The reaction is typically complete within minutes at room temperature.

-

-

HPLC Conditions:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: Fluorescence detector with excitation at ~340 nm and emission at ~450 nm.

-

-

Quantification: Create a standard curve using known concentrations of a pure meso-DAP standard that has undergone the same derivatization process.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, allowing for direct detection of meso-DAP without derivatization, although derivatization can sometimes improve chromatographic performance.

-

LC Conditions:

-

Column: A reversed-phase C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be used.

-

Mobile Phase: A gradient of water and acetonitrile, both typically containing a small amount of formic acid to improve ionization.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion of meso-DAP (m/z 191.1) and monitoring for specific product ions (e.g., m/z 130.1, 84.1) after fragmentation.

-

-

Quantification: An internal standard, such as a stable isotope-labeled meso-DAP (e.g., ¹³C or ¹⁵N labeled), is added to the samples before processing to correct for matrix effects and variations in instrument response. A calibration curve is generated using a series of standards with the internal standard.

Mandatory Visualizations

Biochemical Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key biochemical pathways involving meso-DAP.

Caption: Overview of the major biosynthetic pathways leading to meso-DAP.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of meso-DAP as a bacterial biomass marker.

Caption: General experimental workflow for meso-DAP analysis.

NOD1 Signaling Pathway

This diagram illustrates the activation of the NOD1 signaling pathway by bacterial peptidoglycan fragments containing meso-DAP.

Caption: Simplified NOD1 signaling pathway activation by meso-DAP.

Advantages and Limitations of meso-DAP as a Biomarker

Advantages:

-

Specificity: meso-DAP is highly specific to bacteria, minimizing interference from other microbial or host-derived compounds.[3]

-

Broad Applicability: It is present in a wide range of bacteria, including most Gram-negative and some significant Gram-positive species.[2]

-

Quantitative Potential: The direct relationship between meso-DAP and peptidoglycan content allows for reliable quantification of bacterial biomass.

-

Stability: meso-DAP is a stable molecule that can be recovered from various sample types after appropriate processing.

Limitations:

-

Absence in Some Bacteria: Not all bacteria contain meso-DAP; many Gram-positive bacteria utilize L-lysine instead for peptidoglycan cross-linking.[2] This can lead to an underestimation of the total bacterial biomass if a significant portion of the community lacks meso-DAP.

-

Variable Content: The amount of meso-DAP per cell can vary between bacterial species and with the growth phase of the bacteria.[10]

-

Labor-intensive Analysis: The requirement for hydrolysis and often derivatization makes the analysis more complex and time-consuming than some other biomarker methods.

Conclusion

meso-Diaminopimelic acid is a robust and specific biomarker for the quantification of bacterial biomass in a wide array of research and clinical settings. Its unique presence in bacterial cell walls provides a clear advantage over more general biomarkers. While the analytical methods require careful execution, their sensitivity and specificity offer reliable data for understanding bacterial load and dynamics. For drug development professionals, the meso-DAP biosynthesis pathway presents a promising set of targets for novel antibiotics, and its role in innate immunity opens avenues for exploring new therapeutic strategies. This guide provides the foundational knowledge and practical protocols to effectively utilize meso-DAP as a key tool in microbiology and biomedical research.

References

- 1. Diaminopimelic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Meso-diaminopimelic acid and meso-lanthionine, amino acids specific to bacterial peptidoglycans, activate human epithelial cells through NOD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of diaminopimelic acid containing peptidoglycan fragments and tracheal cytotoxin (TCT) and investigation of their biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Refining Amino Sugar-Based Conversion Factors for Quantification of Microbial Necromass Carbon in Soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Estimating High-Affinity Methanotrophic Bacterial Biomass, Growth, and Turnover in Soil by Phospholipid Fatty Acid 13C Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A simple HPLC method for analysing diaminopimelic acid diastereomers in cell walls of Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Kinetics of uptake and incorporation of meso-diaminopimelic acid in different Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Genetic Regulation of the Meso-Diaminopimelic Acid Pathway

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The meso-diaminopimelic acid (m-DAP) pathway is a critical metabolic route in most bacteria and plants, responsible for the de novo synthesis of the essential amino acid L-lysine. Furthermore, m-DAP itself is a vital component of the peptidoglycan cell wall in virtually all Gram-negative bacteria and select Gram-positive species, making it indispensable for bacterial viability.[1][2] The absence of this pathway in mammals makes its constituent enzymes prime targets for the development of novel antimicrobial agents. This guide provides a comprehensive overview of the genetic and enzymatic regulation of the m-DAP pathway, presents key quantitative data, details relevant experimental protocols, and visualizes the core regulatory and experimental workflows.

Variants of the m-DAP Biosynthetic Pathway

The biosynthesis of L-lysine from L-aspartate involves a series of enzymatic steps. While the initial conversion of L-aspartate to L-2,3,4,5-tetrahydrodipicolinate (THDP) is conserved, bacteria have evolved four distinct variant pathways to convert THDP to m-DAP. These variants are primarily distinguished by the enzymes used to introduce the second amine group to the carbon backbone.

The four primary variants are:

-

The Succinylase Pathway: The most widely distributed pathway, utilized by organisms like Escherichia coli, employs succinylated intermediates. It involves four enzymes: DapD, DapC, DapE, and DapF.

-

The Acetylase Pathway: Functionally analogous to the succinylase pathway, this variant uses acetylated intermediates and is found in certain bacteria such as Bacillus subtilis.[3]

-

The Dehydrogenase Pathway: A more direct, single-step route where m-DAP dehydrogenase (Ddh) catalyzes the reductive amination of THDP to m-DAP. This pathway is present in organisms like Corynebacterium glutamicum, which notably possesses both the dehydrogenase and succinylase pathways.

-

The Aminotransferase Pathway: A more recently discovered variant that uses an LL-diaminopimelate aminotransferase (DapL) to directly convert THDP to LL-DAP in a single transamination step, bypassing three enzymes of the acylase pathways. This pathway is found in Chlamydia trachomatis and various plants.

References

- 1. Protocols for protein-DNA binding analysis of a zinc finger transcription factor bound to its cognate promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reconstruction of diaminopimelic acid biosynthesis allows characterisation of Mycobacterium tuberculosis N-succinyl-L,L-diaminopimelic acid desuccinylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Structural Differences Between Meso-Diaminopimelic Acid and Other Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meso-diaminopimelic acid (meso-DAP) is a non-proteinogenic amino acid that is a fundamental component of the peptidoglycan cell wall in most Gram-negative bacteria and certain Gram-positive bacteria.[1][2][3] Its unique structure and limited biological distribution make it and its biosynthetic pathway compelling targets for the development of novel antibacterial agents.[4][5] This guide provides a detailed examination of the structural properties of meso-DAP, contrasting them with standard proteinogenic amino acids, particularly L-lysine, its structural and functional analogue in many other bacteria. We will cover core structural distinctions, relevant physicochemical data, detailed experimental protocols for its identification, and its role in innate immune signaling, providing a comprehensive resource for researchers in microbiology and drug discovery.

Core Structural Distinctions

The primary structural features that distinguish meso-DAP from the 20 common proteinogenic amino acids are its seven-carbon backbone, the presence of two amino groups (making it a diamino acid), and its unique stereochemistry.

Diamino Heptanedioic Acid Structure

Unlike most amino acids, which have a single amino group and a single carboxylic acid group attached to the α-carbon, meso-DAP is a dicarboxylic acid with two amino groups. Its systematic name is (2R,6S)-2,6-diaminoheptanedioic acid.[3] This structure is fundamentally different from monoamino, monocarboxylic acids like Alanine or Valine, and also from basic amino acids like Lysine, which has a second amino group at the ε-carbon of its side chain. Meso-DAP has two stereocenters at the α-carbons (C2 and C6).

The Critical "Meso" Stereochemistry

The term "meso" describes a compound with multiple stereocenters that is superimposable on its mirror image, making it achiral overall. This occurs due to an internal plane of symmetry. In meso-DAP, the stereochemistry at the two chiral carbons is opposite (R and S configuration), which confers this property.[3] This is a critical distinction from its stereoisomers, LL-DAP and DD-DAP, which are chiral.[6] This specific stereoisomer is essential for the proper formation of peptide cross-links in the bacterial cell wall.[4]

Structural Comparison with L-Lysine

L-lysine is the proteinogenic amino acid most structurally and functionally analogous to meso-DAP. In many Gram-positive bacteria, L-lysine occupies the third position of the peptidoglycan stem peptide, a role filled by meso-DAP in most Gram-negative bacteria.[2][7]

Key Differences:

-

Backbone: Meso-DAP is a seven-carbon diamino-dicarboxylic acid. L-lysine is a six-carbon diamino-monocarboxylic acid.

-

Carboxyl Groups: Meso-DAP has a carboxyl group at both ends of its pimelic acid backbone. L-lysine has only one carboxyl group at the α-position.

-

Site of Peptide Linkage: In peptidoglycan synthesis, the ε-amino group of L-lysine is used for cross-linking. In contrast, one of the amino groups of meso-DAP is part of the main peptide chain, while the other is available for cross-linking.

Below is a diagram illustrating the structural relationship between meso-DAP and its biosynthetic precursor, LL-DAP, leading to L-lysine.

Figure 1: Biosynthetic relationship of DAP isomers and L-Lysine.

Quantitative and Physicochemical Data

The structural differences between meso-DAP and other amino acids give rise to distinct physicochemical properties. A summary is provided below.

| Property | meso-Diaminopimelic Acid | L-Lysine | L-Glutamic Acid | L-Alanine |

| Chemical Formula | C₇H₁₄N₂O₄[3] | C₆H₁₄N₂O₂ | C₅H₉NO₄ | C₃H₇NO₂ |

| Molar Mass ( g/mol ) | 190.20[3] | 146.19 | 147.13 | 89.09 |

| Description | White powder[3] | White crystalline powder | White crystalline powder | White crystalline powder |

| pKa (α-COOH) | ~2.2 | ~2.18 | ~2.19 | ~2.34 |

| pKa (α-NH₃⁺) | ~9.9 | ~8.95 | ~9.67 | ~9.69 |

| pKa (Side Chain) | ~8.7 (ε-COOH) | ~10.53 (ε-NH₃⁺) | ~4.25 (γ-COOH) | N/A |

Experimental Protocols

The identification and quantification of meso-DAP are crucial for bacterial cell wall analysis and for studying the mechanism of action of antibiotics targeting its synthesis.

Protocol: Isolation and Hydrolysis of Bacterial Peptidoglycan

This protocol describes the initial steps to isolate crude cell wall fractions (sacculi) and hydrolyze them to release constituent amino acids.[8]

-

Cell Culture and Harvest: Grow bacterial cells (e.g., E. coli) in an appropriate liquid medium to mid-logarithmic phase. Harvest cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

-

Cell Lysis: Resuspend the cell pellet in ice-cold deionized water. Add the suspension dropwise into a boiling solution of 4% Sodium Dodecyl Sulfate (SDS) and stir vigorously for 30 minutes to lyse the cells.

-

Sacculi Isolation: Centrifuge the lysate at high speed (e.g., 100,000 x g for 60 minutes at 20°C). Wash the resulting pellet repeatedly with warm deionized water to remove SDS.

-

Enzymatic Digestion: Treat the crude sacculi preparation with α-amylase and pronase to remove contaminating polysaccharides and proteins.

-

Acid Hydrolysis: Resuspend the purified sacculi in 6 M HCl. Hydrolyze at 100-110°C for 16-24 hours in a sealed, evacuated tube.

-

Sample Preparation: After hydrolysis, remove the HCl by evaporation under a stream of nitrogen or by vacuum centrifugation. Re-dissolve the amino acid hydrolysate in a suitable buffer for analysis.

Protocol: HPLC Analysis of DAP Diastereomers

This method allows for the separation and quantification of meso-DAP, LL-DAP, and DD-DAP.[9][10]

-

Derivatization:

-

Prepare an o-phthalaldehyde (B127526) (OPA) derivatizing solution.

-

To the amino acid hydrolysate, add the OPA reagent. This reaction forms fluorescent isoindole derivatives.

-

-

Chromatographic Separation:

-

Column: Use a reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Employ a gradient elution program. For example, a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer (pH 7.2).

-

Flow Rate: Maintain a constant flow rate, typically around 0.5-1.0 mL/min.

-

-

Detection:

-

Use a fluorescence detector with appropriate excitation and emission wavelengths for the OPA derivatives.

-

Alternatively, UV detection can be used.[11]

-

-

Quantification:

-

Run standards of meso-DAP, LL-DAP, and DD-DAP to determine retention times.

-

Construct a standard curve for each isomer to quantify the amounts in the bacterial sample.

-

The following diagram outlines the experimental workflow for this analysis.

Figure 2: Workflow for the analysis of DAP isomers from bacteria.

Role in Innate Immunity and Signaling

Meso-DAP is not only a structural component but also a microbe-associated molecular pattern (MAMP). Fragments of peptidoglycan containing meso-DAP are recognized by the host's innate immune system.

Specifically, the cytosolic pattern recognition receptor NOD1 (Nucleotide-binding Oligomerization Domain-containing protein 1) recognizes a peptidoglycan fragment known as γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP).[1][12][13] This recognition is a key signal of bacterial presence, particularly from Gram-negative bacteria.

Upon binding iE-DAP, NOD1 undergoes a conformational change, leading to the recruitment of the kinase RIPK2.[12][13] This interaction initiates a signaling cascade that activates downstream pathways, including NF-κB and MAPK.[12][14] Activation of these pathways results in the transcription and expression of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, orchestrating an innate immune response.[12][14]

Figure 3: Simplified NOD1 signaling pathway initiated by meso-DAP.

Conclusion

The structural peculiarities of meso-diaminopimelic acid—its dicarboxylic nature, dual amino groups, and distinct meso-stereochemistry—set it apart from all proteinogenic amino acids. These features are not merely incidental; they are essential for its function in creating a rigid, cross-linked peptidoglycan layer that is vital for the survival of a broad range of bacteria. The absence of meso-DAP and its biosynthetic pathway in mammals underscores its value as a high-priority target for the development of new antibiotics. A thorough understanding of its structure, analysis, and role in host-pathogen interactions is therefore indispensable for researchers and professionals dedicated to combating bacterial infections.

References

- 1. Frontiers | NOD1 and NOD2 Signaling in Infection and Inflammation [frontiersin.org]

- 2. Chemical Biology Tools for examining the bacterial cell wall - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diaminopimelic acid - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Meso-diaminopimelic acid and meso-lanthionine, amino acids specific to bacterial peptidoglycans, activate human epithelial cells through NOD1 - PubMed [pubmed.ncbi.nlm.nih.gov]